(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
The compound (4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule that features a combination of pyridine, pyrimidine, piperazine, and trifluoromethylphenyl groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific biological pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Pyrimidine Core: Starting with a pyrimidine derivative, the pyrimidine core is synthesized through a series of condensation reactions.
Attachment of Pyridine Group: The pyridine group is introduced via nucleophilic substitution reactions.
Incorporation of Piperazine: Piperazine is coupled to the pyrimidine-pyridine intermediate using amide bond formation techniques.
Addition of Trifluoromethylphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, affecting cell signaling pathways.
Medicine: Explored for its therapeutic potential in treating cancers and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in cancer therapy.
Pyridopyrimidine derivatives: Known for their inhibitory effects on dihydrofolate reductase (DHFR), affecting DNA synthesis.
Uniqueness
(4-(6-(Pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone: stands out due to its unique combination of functional groups, which confer specific binding properties and biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N6O/c22-21(23,24)16-5-3-4-15(12-16)20(31)30-10-8-29(9-11-30)19-13-18(26-14-27-19)28-17-6-1-2-7-25-17/h1-7,12-14H,8-11H2,(H,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGZSYVSNHJYJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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